3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl groups at positions 3 and 6, a methyl group at position 1, and a carboxylic acid moiety at position 2. This compound has garnered attention for its role as a peroxisome proliferator–activated receptor (PPAR) activator. High-throughput screening of >12,000 compounds identified it as a potent hit, with a half-maximal effective concentration (EC₅₀) lower than the clinically used PPARα ligand fenofibrate . In vivo studies demonstrated its efficacy in reducing plasma triglyceride levels in fructose-fed rats, comparable to fenofibrate . Its unique structural features—a carboxylic acid "head" and hydrophobic aromatic "tail"—enable selective PPARα binding, distinguishing it from classical PPAR ligands like fibrates .
Properties
IUPAC Name |
3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFVPPHNQBYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 886503-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- IUPAC Name : this compound
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization of pyrazole derivatives. Variants of this compound have been synthesized to explore their biological activities, particularly in inhibiting protein kinases relevant to various diseases.
Inhibition of Protein Kinases
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent inhibitory effects on several protein kinases. For instance:
- DYRK1A : IC50 = 11 µM
- CDK5 : IC50 = 0.41 µM
- GSK-3 : IC50 = 1.5 µM
These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease through modulation of kinase activity .
Anticancer Activity
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as promising candidates for cancer therapy. The compound has shown effective inhibition of TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression. Notably, a related derivative demonstrated:
- TBK1 Inhibition : IC50 = 0.2 nM
- Antiproliferation Effects : Significant activity against various cancer cell lines including A172, U87MG, and A375 .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity against target kinases. For example:
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | DYRK1A | 11 | Moderate |
| Compound B | CDK5 | 0.41 | High |
| Compound C | GSK-3 | 1.5 | Moderate |
This table summarizes key findings from SAR studies demonstrating the relationship between structural modifications and biological efficacy .
Alzheimer’s Disease Model
In a study evaluating the effects of various pyrazolo[3,4-b]pyridine derivatives on Alzheimer's disease models, researchers found that specific modifications led to enhanced inhibition of DYRK1A, thereby improving cognitive outcomes in animal models .
Cancer Therapeutics
Another investigation highlighted the use of a closely related compound as a TBK1 inhibitor in glioblastoma models. The study reported that the compound effectively reduced tumor growth by modulating immune responses through TBK1 inhibition .
Scientific Research Applications
Inhibition of Enzymatic Activity
One of the primary applications of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in various cellular processes, including growth and survival pathways in cancer cells. Research indicates that derivatives of this compound exhibit potent inhibitory activity against PI3Kδ, with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions such as cancer and autoimmune diseases .
Anticancer Activity
Studies have shown that compounds based on the pyrazolo[3,4-b]pyridine scaffold possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step usually includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
- Cyclization : Subsequent cyclization reactions can introduce the pyridine moiety.
- Carboxylation : The final step often involves carboxylation at the 4-position to yield the target compound.
These synthetic routes are crucial for producing analogs with varied biological activities and enhancing their pharmacological profiles .
Case Study 1: Selective PI3Kδ Inhibitors
A notable study focused on designing a series of pyrazolo[3,4-b]pyridine derivatives that included this compound as a lead compound. The results highlighted its selectivity for PI3Kδ over other isoforms, making it a promising candidate for further development in treating hematological malignancies .
Case Study 2: Antiinflammatory Properties
Another research effort investigated the anti-inflammatory effects of compounds derived from pyrazolo[3,4-b]pyridine structures. The findings indicated that these compounds could inhibit COX enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key features:
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Carboxylic acid group : Participates in acid-base reactions, esterifications, and amide formations.
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Pyrazolo[3,4-b]pyridine core : Susceptible to electrophilic substitution and cycloaddition reactions.
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Cyclopropyl groups : Influence steric and electronic effects, modulating reaction pathways.
2.1. Carboxylic Acid Derivatives
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, or acid chlorides.
2.2. Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes regioselective substitution at position 5 or 7 due to electron-rich nitrogen atoms.
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | Nitro-substituted derivative at C5 | >95% C5 | |
| Br₂/FeBr₃ | CH₂Cl₂, rt, 1 h | Bromo-substituted derivative at C7 | 80% C7 |
3.1. Oxidation
The cyclopropyl groups and pyridine ring are resistant to oxidation, but the methyl group at N1 can be oxidized under harsh conditions:
| Reagent | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| KMnO₄, H₂O | 100°C, 12 h | N1-Carboxylic acid derivative | Radical oxidation |
3.2. Reduction
The pyridine ring can be partially reduced:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24 h | Tetrahydro-pyrazolopyridine derivative | Full ring saturation |
Cycloaddition and Ring-Opening Reactions
The cyclopropyl groups participate in strain-driven reactions:
5.1. PPARα Activation (Source 5)
The carboxylic acid group forms critical hydrogen bonds with Tyr314 and His440 in PPARα’s ligand-binding domain, enabling agonistic activity. Substitution at C3 (cyclopropyl) enhances binding affinity by 12-fold compared to unsubstituted analogs.
5.2. Antimalarial Derivatives (Source 8)
Ester derivatives of this compound exhibit IC₅₀ = 18 nM against Plasmodium falciparum. Resistance mechanisms involve mutations in the ABCI3 transporter, highlighting the role of the carboxylic acid in target engagement.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light causes cyclopropyl ring opening (t₁/₂ = 48 h under sunlight).
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Hydrolysis : Stable in acidic conditions (pH 2–6) but degrades at pH >8 via decarboxylation.
Comparison with Similar Compounds
Key Observations:
Position 1 Modifications: Methyl (Target Compound): Balances hydrophobicity and metabolic stability, favoring PPARα activation . Butyl (): Longer alkyl chains might prolong half-life but could hinder receptor binding.
Position 3 and 6 Modifications :
- Cyclopropyl Groups (Target Compound) : Provide conformational rigidity, optimizing interactions with the PPARα ligand-binding domain .
- Chloro Substituents () : Electron-withdrawing effects may alter electronic properties of the core, affecting binding kinetics.
Carboxylic Acid Group :
- Essential for PPAR activation via hydrogen bonding with conserved residues (e.g., Tyr464 in PPARα) . Ester derivatives (e.g., methyl ester in ) are inactive prodrugs requiring hydrolysis.
Pharmacological Efficacy
- Target Compound vs. Fenofibrate: The target compound reduces plasma triglycerides in fructose-fed rats with efficacy comparable to fenofibrate but at a lower EC₅₀, suggesting superior potency .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Methodology : The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with cyclopropane-containing carbonyl precursors. For example, cyclization reactions under acidic or catalytic conditions (e.g., iodine or copper salts) are critical for forming the fused pyrazolo[3,4-b]pyridine core . Ethanol or acetic acid is often used as a solvent, and reaction temperatures are optimized between 80–120°C to balance yield and purity. Post-synthetic modifications, such as ester hydrolysis, yield the carboxylic acid moiety .
Q. How is the compound structurally characterized in academic research?
- Methodology : Multi-modal spectroscopic and crystallographic techniques are employed:
- NMR : Assignments of cyclopropyl protons (δ 1.0–2.0 ppm) and pyrazole/pyridine ring protons (δ 7.0–8.5 ppm) confirm regiochemistry .
- X-ray crystallography : Resolves bond angles (e.g., 120° for pyridine N-C-C) and confirms cyclopropyl spatial orientation, critical for stability .
- Mass spectrometry : Molecular ion peaks ([M+H]+) at m/z ~300–320 validate molecular weight .
Q. What purification techniques are recommended for isolating this compound?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers or regioisomers .
Advanced Research Questions
Q. How do substituents (e.g., cyclopropyl groups) influence the compound’s bioactivity and solubility?
- Methodology : Comparative SAR studies with analogs (Table 1) reveal:
-
Cyclopropyl groups : Enhance metabolic stability by reducing CYP450 oxidation compared to ethyl or methyl substituents .
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Carboxylic acid moiety : Improves water solubility (logP reduction from ~3.5 to ~1.8) but may limit membrane permeability. Methyl ester prodrugs are often synthesized to address this .
Table 1 : Substituent Effects on Key Properties
Substituent (R1, R2) logP Solubility (mg/mL) Kinase Inhibition (IC50, nM) Cyclopropyl, Cyclopropyl 1.8 0.15 45 ± 3.2 Ethyl, Methyl 3.2 0.02 120 ± 8.7 Data adapted from crystallographic and enzymatic assays .
Q. How can conflicting data on compound reactivity in different solvents be resolved?
- Methodology : Contradictions arise from solvent polarity effects on cyclopropyl ring strain. For example:
- In polar aprotic solvents (DMF, DMSO), the compound undergoes ring-opening reactions due to nucleophilic attack at strained cyclopropyl C-C bonds.
- In non-polar solvents (toluene, hexane), the compound remains stable at room temperature .
Q. What strategies optimize yield in large-scale synthesis?
- Methodology :
- Catalyst screening : Copper(I) iodide improves cyclization efficiency (yield increase from 55% to 82%) compared to iodine .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% purity .
- Flow chemistry : Minimizes side reactions (e.g., decarboxylation) during ester hydrolysis .
Data Contradictions and Resolution
Q. Why do crystallographic data show conformational flexibility despite computational predictions of rigidity?
- Analysis : While DFT models predict a planar pyrazolo[3,4-b]pyridine core, X-ray data reveal slight puckering (≤10° dihedral angles) due to steric interactions between cyclopropyl and methyl groups. This flexibility impacts binding to rigid enzyme active sites .
Q. How to reconcile discrepancies in reported biological activity across studies?
- Resolution : Standardize assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
